molecular formula C11H15IN2S B2995934 1-benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide CAS No. 550347-66-5

1-benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide

Cat. No.: B2995934
CAS No.: 550347-66-5
M. Wt: 334.22
InChI Key: BHBRGKNFLBOXLL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-benzyl-2-methylsulfanyl-4,5-dihydroimidazole;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.HI/c1-14-11-12-7-8-13(11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBRGKNFLBOXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1CC2=CC=CC=C2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This compound features a five-membered ring structure that includes both nitrogen and sulfur atoms, contributing to its unique biological properties. Recent studies have explored its biological activity, particularly its antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Research indicates that compounds within the imidazole family, including this compound, exhibit notable antimicrobial properties. A study demonstrated that derivatives of imidazole showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures displayed minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 µg/ml against various pathogens .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundMIC (µg/ml)Target Pathogen
This compoundTBDTBD
Benzimidazole Derivative 150S. typhi
Benzimidazole Derivative 2250C. albicans

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been extensively studied. Compounds structurally related to this compound have shown the ability to inhibit pro-inflammatory cytokines and pathways such as NF-κB. In vitro studies suggest that these compounds can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .

Table 2: Anti-inflammatory Effects of Related Compounds

CompoundIC50 (µM)Mechanism of Action
This compoundTBDNF-κB/AP-1 inhibition
Pyrazolo[1,5-a]quinazoline4.8 - 30.1Cytokine inhibition

Anticancer Activity

The anticancer properties of imidazole derivatives are also notable. Studies have shown that compounds with imidazole rings can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Anticancer Effects

In a recent study evaluating a series of imidazole derivatives, it was found that certain compounds exhibited significant cytotoxicity against human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The most promising derivatives had IC50 values below 20 µM, indicating strong potential for further development as anticancer agents .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could interact with receptors that regulate immune responses or cell proliferation.

Understanding the precise mechanism will require further pharmacological studies and structure-activity relationship (SAR) assessments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Functional Differences
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1-Benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide R1 = Benzyl, R2 = SCH₃ C₁₁H₁₅IN₂S 334.224 Precursor for imidazoline derivatives; pharmacological studies
1-Methyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide R1 = Methyl, R2 = SCH₃ C₅H₁₁IN₂S 258.121 Intermediate in metal complexes (e.g., Cu(II))
2-(2-Chlorobenzylthio)-4,5-dihydro-1H-imidazole R1 = H, R2 = 2-Cl-Benzylthio C₁₀H₁₁ClN₂S 242.73 Antimicrobial activity (hypothesized)
2-(2-Methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid R1 = SO₂(2-Me-Benzyl), R2 = COOH C₁₄H₁₄N₂O₄S 306.34 Novel sulfonyl derivatives with antimicrobial potential
Key Observations :
  • Substituent Impact on Reactivity: The benzyl group in the target compound enhances solubility in organic solvents compared to methyl analogues, facilitating reactions like Sonogashira coupling.
  • Biological Activity : Sulfonyl derivatives (e.g., 2-(2-methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid) exhibit higher antimicrobial activity than thioether analogues due to increased electrophilicity.

Pharmacological Analogues

Table 2: Comparison with Pharmacologically Active Imidazolines
Compound Name Core Structure Key Substituents Pharmacological Role References
Clonidine 4,5-Dihydro-1H-imidazole 2,6-Dichlorophenyl α₂-Adrenergic agonist (antihypertensive)
Brimonidine 4,5-Dihydro-1H-imidazole Quinoxalinyl α₂-Adrenergic agonist (glaucoma treatment)
Target Compound 4,5-Dihydro-1H-imidazole Benzyl, SCH₃ Substrate for drug/proton-antiporter (experimental)
Key Observations :
  • Pharmacophore Specificity: While clonidine and brimonidine share the 4,5-dihydroimidazole core, their aryl substituents are critical for receptor binding. The target compound’s benzyl group may limit its affinity for α₂-adrenergic receptors but could enable novel interactions with transporters.
  • Transport Activity : The target compound was identified as a substrate for a proton-antiporter in pharmacophore screening, unlike sulfonyl or halogenated analogues.
Key Observations :
  • Metal Coordination : Hydrazinyl derivatives form stable Cu(II) complexes with enhanced bioactivity, whereas the target compound’s methylsulfanyl group limits metal coordination.
  • Catalytic Utility: The benzyl group in the target compound improves steric bulk, favoring domino reactions over smaller analogues.

Research Findings and Implications

Synthetic Versatility: The benzyl group in the target compound enables high-yield domino reactions (92% with methyl propiolate), outperforming methyl or halogenated analogues.

Biological Limitations : Despite structural similarity to clonidine, the target compound lacks α₂-adrenergic activity, emphasizing the need for aryl substituents in receptor binding.

Transport Substrate Potential: Pharmacophore models (P1 and P2) highlight its unique role as a proton-antiporter substrate, unlike sulfonyl or pyridine-containing imidazolines.

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